

Chabazite in Volcanic and Sedimentary Rocks: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Chabazite
Cat. No.:	B1143428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the geological occurrences, formation mechanisms, and chemical characteristics of **chabazite**, a zeolite mineral of significant interest in various industrial and scientific applications, including catalysis and drug delivery. The distinct pathways of **chabazite** formation in volcanic and sedimentary environments are detailed, supported by quantitative data and standardized analytical protocols.

Occurrences and Geological Context

Chabazite is a common natural zeolite found in a variety of geological settings, primarily within volcanic and sedimentary rocks. Its formation is intrinsically linked to low-temperature hydrothermal alteration or diagenesis of precursor materials such as volcanic glass.

Volcanic Rocks

In volcanic rocks, **chabazite** typically occurs as a secondary mineral, filling vesicles, amygdules, and fractures in mafic rocks like basalt and andesite.^{[1][2][3]} Its formation is a result of the interaction of meteoric or hydrothermal fluids with the host rock, often at temperatures below 70°C.^[1] Well-formed, pseudo-cubic rhombohedral crystals are common in these environments.^[3]

Chabazite in volcanic settings is frequently associated with a suite of other zeolite minerals, including phillipsite, gmelinite, levyne, analcime, and heulandite, as well as calcite and other

secondary minerals.^[1] Notable occurrences of **chabazite** in volcanic rocks are found in locations such as the Faroe Islands, Iceland, County Antrim in Northern Ireland, and various sites in Italy and the United States.^[1]

Sedimentary Rocks

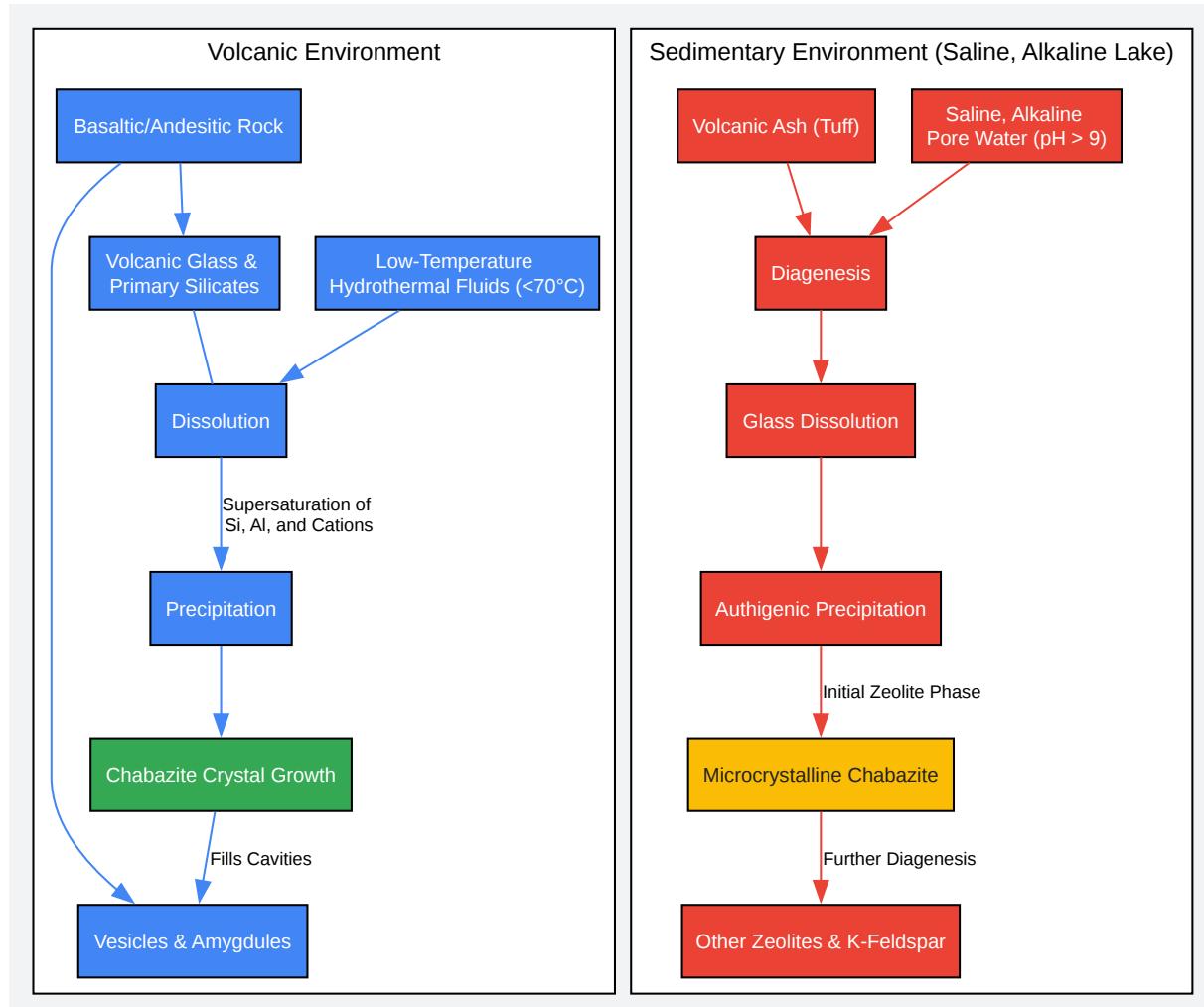
Chabazite is also a significant component of altered volcaniclastic sedimentary rocks, particularly in saline, alkaline lake deposits.^[1] In these environments, it forms as an authigenic mineral through the diagenetic alteration of volcanic ash (tuff).^{[1][4]} The formation is influenced by the chemistry of the pore water, which is often saline and alkaline (pH > 9).^[4]

These sedimentary **chabazite** deposits can be extensive and of economic importance.^[4] In this context, **chabazite** is often part of a paragenetic sequence, where it may be the first zeolite to form from the alteration of volcanic glass, followed by other zeolites like erionite, clinoptilolite, and analcime, and eventually potassium feldspar as the degree of diagenesis increases.^[4] The alteration of tuffaceous rocks to form **chabazite** has been noted to occur at near-surface conditions, with some estimates of formation temperatures around 100°C.^[1]

Physicochemical Data

The chemical composition and physical properties of **chabazite** can vary depending on its geological origin. The general chemical formula for the **chabazite** series is $M[Al_2Si_4O_{12}] \cdot 6H_2O$, where 'M' represents exchangeable cations such as Ca, Na, K, Sr, and Mg.^[5]

Property	Volcanic Occurrences	Sedimentary Occurrences
Typical Host Rock	Basalt, Andesite	Altered volcanic tuff, Tuffaceous claystone
Formation Process	Low-temperature hydrothermal alteration of primary minerals and volcanic glass.	Diagenesis of volcanic glass in saline, alkaline lake environments or open hydrological systems.
Formation Temp.	Typically < 70°C	Can be near-surface, with some occurrences estimated around 100°C.
Associated Minerals	Other zeolites (phillipsite, gmelinite, heulandite), calcite, olivine, pyroxenes. [1]	Other zeolites (erionite, clinoptilolite, analcime), potassium feldspar, clay minerals. [4]
Cation Composition	Often rich in Ca, but Na- and K-dominant varieties also occur. Mg-rich chabazite has also been identified. [1][6]	Frequently Na- or K-rich, reflecting the chemistry of the saline, alkaline pore fluids. [1]
Crystal Habit	Well-formed rhombohedral, pseudo-cubic crystals in cavities. [3]	Microcrystalline aggregates replacing volcanic glass shards. [4]


Table 1: Comparison of **Chabazite** Occurrences in Volcanic and Sedimentary Rocks.

Oxide	Chabazite-Ca (Volcanic - Ritter Hot Spring, USA) [7]	Chabazite-Na (Sedimentary - Olduvai Gorge, Tanzania)[1]	Chabazite-K (Sedimentary - Neapolitan Yellow Tuff, Italy)[1]	Chabazite-Mg (Volcanic - Prága Hill, Hungary)[6]
SiO ₂	47.56%	-	-	-
Al ₂ O ₃	20.40%	-	-	-
CaO	10.52%	-	-	-
Na ₂ O	0.32%	-	-	-
K ₂ O	0.92%	-	-	-
MgO	0.20%	-	-	-
H ₂ O	19.72% (H ₂ O ⁺ + H ₂ O ⁻)	-	-	-
Total	99.64%	-	-	-

Table 2: Chemical Composition of **Chabazite** from Different Geological Environments. (Note: A complete compositional dataset for direct comparison is not readily available in the provided search results. The table is structured to accommodate such data when available.)

Formation Pathways

The formation of **chabazite** involves the dissolution of precursor aluminosilicate materials and the subsequent precipitation of the zeolite framework from the resulting aqueous solution. The specific pathways differ between volcanic and sedimentary environments.

[Click to download full resolution via product page](#)

Caption: Formation pathways of **chabazite** in volcanic and sedimentary environments.

Experimental Protocols

Synthesis of Chabazite (Hydrothermal Method)

This protocol is adapted from a generalized procedure for the synthesis of **chabazite** from Y-zeolite as a precursor.[\[2\]](#)

Materials:

- Y-zeolite
- Potassium hydroxide (KOH) solution (45 wt%)
- Distilled water
- Polypropylene reactor

Procedure:

- Combine 198.2 mL of distilled water and 26.8 mL of 45 wt% KOH solution in a polypropylene container.
- Add 25 g of Y-zeolite to the alkaline solution.
- Stir the resulting mixture vigorously for 30 seconds to ensure homogeneity.
- Seal the polypropylene reactor and place it in an oven at 95°C for 96 hours for crystallization to occur.
- After the crystallization period, remove the reactor from the oven and allow it to cool to room temperature.
- Recover the solid product by filtration.
- Wash the synthesized **chabazite** thoroughly with distilled water to remove any residual reactants.
- Dry the final product at room temperature.

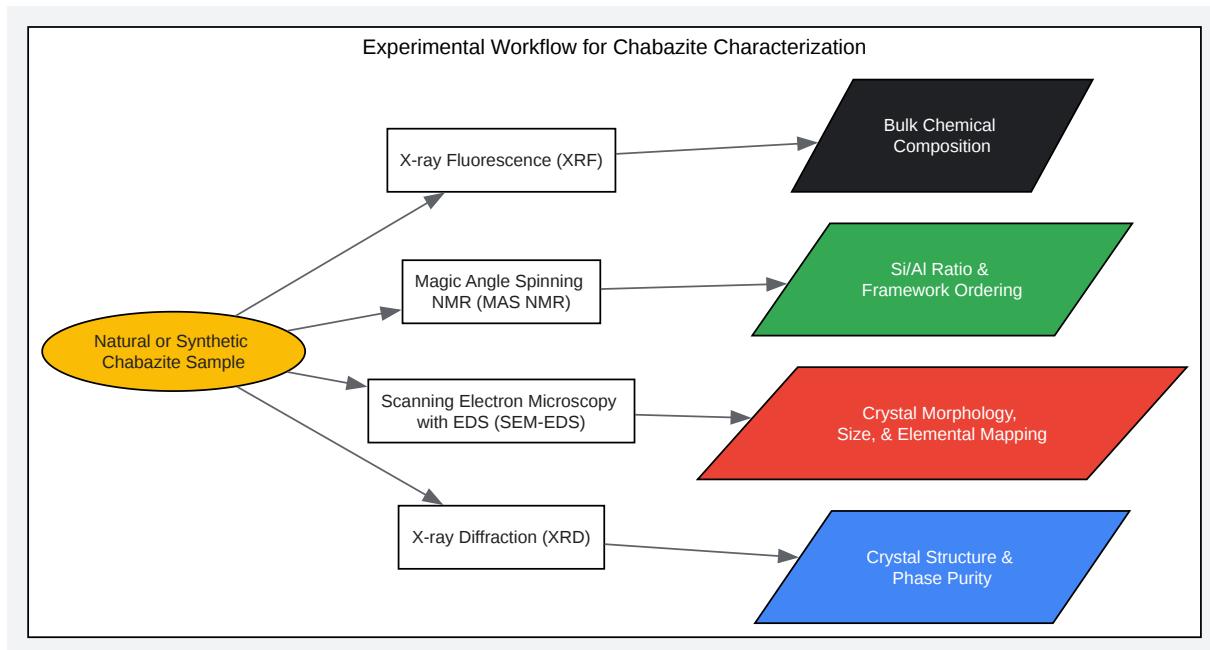
Characterization of Chabazite

A suite of analytical techniques is typically employed to characterize the structural, morphological, and chemical properties of both natural and synthetic **chabazite**.

1. X-ray Diffraction (XRD):

- Purpose: To identify the crystalline phases present and to confirm the **chabazite** framework structure.
- Methodology: A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. The resulting diffractogram is compared with standard patterns for **chabazite** from databases such as the International Centre for Diffraction Data (ICDD).

2. Scanning Electron Microscopy (SEM):


- Purpose: To observe the crystal morphology, size, and aggregation of **chabazite** particles.
- Methodology: The sample is mounted on a stub and coated with a conductive material (e.g., gold). A focused beam of electrons is scanned across the sample surface to generate images based on the detection of secondary or backscattered electrons. SEM can be equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector for semi-quantitative elemental analysis.[\[2\]](#)

3. Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy:

- Purpose: To probe the local environment of silicon (^{29}Si) and aluminum (^{27}Al) atoms within the zeolite framework, providing information on the Si/Al ratio and ordering.
- Methodology: The powdered sample is placed in a rotor and spun at a high frequency at the "magic angle" (54.7°) relative to the external magnetic field. This technique averages out anisotropic interactions, resulting in high-resolution spectra.

4. X-ray Fluorescence (XRF):

- Purpose: To determine the bulk elemental composition of the **chabazite** sample.
- Methodology: The sample is prepared as a fused bead or a pressed powder pellet and irradiated with high-energy X-rays. The excited atoms emit characteristic secondary X-rays (fluorescence), which are detected and analyzed to quantify the elemental composition.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the characterization of **chabazite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iza-online.org [iza-online.org]
- 2. mdpi.com [mdpi.com]
- 3. Chabazite | Silica-rich, Zeolite, Hydrated | Britannica [britannica.com]

- 4. Chabazite in siliceous tuffs of a Pliocene lacustrine deposit near Durkee, Baker County, Oregon | U.S. Geological Survey [usgs.gov]
- 5. Characterization of chabazite and chabazite-like zeolites of unusual composition - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. handbookofmineralogy.org [handbookofmineralogy.org]
- 8. Characterization of chabazite and chabazite-like zeolites of unusual composition - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Chabazite in Volcanic and Sedimentary Rocks: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143428#chabazite-occurrences-in-volcanic-and-sedimentary-rocks>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com